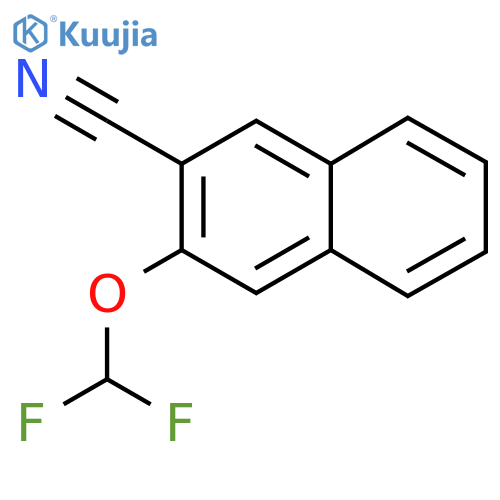Cas no 1261870-93-2 (2-Cyano-3-(difluoromethoxy)naphthalene)

1261870-93-2 structure
商品名:2-Cyano-3-(difluoromethoxy)naphthalene
CAS番号:1261870-93-2
MF:C12H7F2NO
メガワット:219.186889886856
CID:4935689
2-Cyano-3-(difluoromethoxy)naphthalene 化学的及び物理的性質
名前と識別子
-
- 2-Cyano-3-(difluoromethoxy)naphthalene
-
- インチ: 1S/C12H7F2NO/c13-12(14)16-11-6-9-4-2-1-3-8(9)5-10(11)7-15/h1-6,12H
- InChIKey: ZRAJZIXFMAHOIO-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C(C#N)C=C2C=CC=CC2=C1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 286
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 33
2-Cyano-3-(difluoromethoxy)naphthalene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219002064-500mg |
2-Cyano-3-(difluoromethoxy)naphthalene |
1261870-93-2 | 98% | 500mg |
1,038.80 USD | 2021-06-15 | |
| Alichem | A219002064-1g |
2-Cyano-3-(difluoromethoxy)naphthalene |
1261870-93-2 | 98% | 1g |
1,802.95 USD | 2021-06-15 |
2-Cyano-3-(difluoromethoxy)naphthalene 関連文献
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
1261870-93-2 (2-Cyano-3-(difluoromethoxy)naphthalene) 関連製品
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 152840-81-8(Valine-1-13C (9CI))
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
